molecular formula C8H11N3S B1270876 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol CAS No. 443917-88-2

4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1270876
CAS No.: 443917-88-2
M. Wt: 181.26 g/mol
InChI Key: RNUJNNAYOBDOLY-UHFFFAOYSA-N
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Description

4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C8H11N3S and a molecular weight of 181.26 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features an allyl group and a cyclopropyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under specific conditions. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of inflammatory pathways .

Comparison with Similar Compounds

4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-cyclopropyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-2-5-11-7(6-3-4-6)9-10-8(11)12/h2,6H,1,3-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUJNNAYOBDOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366058
Record name 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

443917-88-2
Record name 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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